molecular formula C19H16ClN3O4 B11373083 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373083
M. Wt: 385.8 g/mol
InChI Key: DQDXVPPKCNLBHC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may find applications in the development of new chemical processes and products, such as catalysts and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea: This compound shares structural similarities but differs in the presence of a urea group instead of a pyridazine ring.

    1-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea: Similar to the above compound but with a different position of the chlorine atom.

    1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea: This compound has a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and the pyridazine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-26-14-6-7-15(17(11-14)27-2)21-19(25)18-16(24)8-9-23(22-18)13-5-3-4-12(20)10-13/h3-11H,1-2H3,(H,21,25)

InChI Key

DQDXVPPKCNLBHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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